Ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride
Description
Ethyl 2-fluoro-2-piperidin-4-ylideneacetate hydrochloride is a fluorinated piperidine derivative characterized by a unique α-fluoro-α,β-unsaturated ester moiety conjugated with a piperidin-4-ylidene group. Its molecular formula is C₉H₁₅FNO₂·HCl, with a molecular weight of 235.68 g/mol.
Properties
IUPAC Name |
ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO2.ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;/h11H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJZZUXIYGJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCNCC1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine derivatives with ethyl fluoroacetate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and yield .
Chemical Reactions Analysis
Ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-fluoro-2-piperidin-4-ylideneacetate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Fluorine vs. Chlorine : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to chlorine-containing analogues like Piperidin-4-yl 2-chloroacetate hydrochloride .
Aromatic Modifications : Methyl α-phenyl-2-piperidineacetate·HCl demonstrates the impact of aromatic groups on bioactivity, as seen in its structural similarity to Ritalinic acid (a metabolite of methylphenidate) .
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